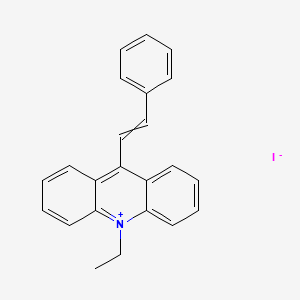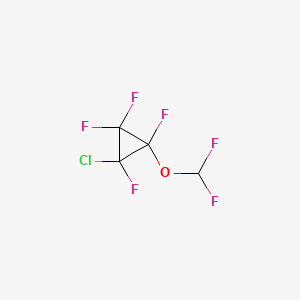
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane is a fluorinated organic compound. Its unique structure, featuring multiple fluorine atoms, makes it an interesting subject for various scientific studies and industrial applications. The presence of both chlorine and fluorine atoms in the cyclopropane ring contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents under controlled conditions. Industrial production may utilize continuous flow reactors to ensure consistent quality and yield. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The cyclopropane ring can participate in addition reactions, leading to ring-opening and formation of new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance binding affinity to specific enzymes or receptors. The compound may also influence cellular pathways by altering membrane fluidity or affecting ion channels.
Comparison with Similar Compounds
Similar compounds include:
1-Chloro-2-(difluoromethoxy)ethane: Shares the difluoromethoxy group but differs in the overall structure.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another fluorinated compound with different applications.
1-Chloro-2-(difluoromethoxy)-1,1,2-trifluoroethane: Similar in having multiple fluorine atoms but varies in the arrangement and number of fluorine atoms.
The uniqueness of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane lies in its specific arrangement of chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
58707-62-3 |
|---|---|
Molecular Formula |
C4HClF6O |
Molecular Weight |
214.49 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HClF6O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H |
InChI Key |
USUFOWBQLOROAG-UHFFFAOYSA-N |
Canonical SMILES |
C(OC1(C(C1(F)Cl)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



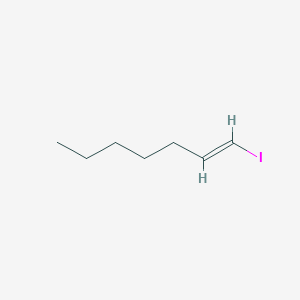
![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
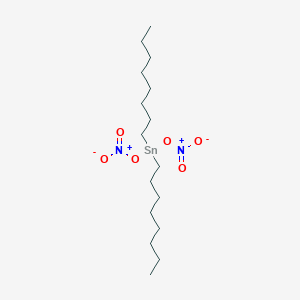
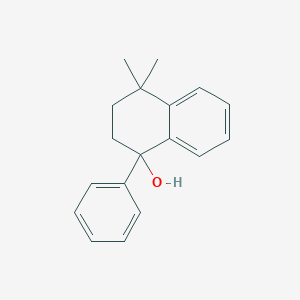
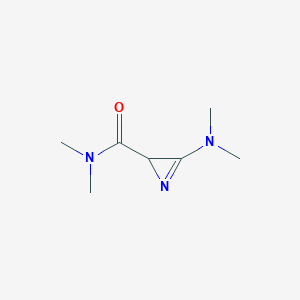
![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)
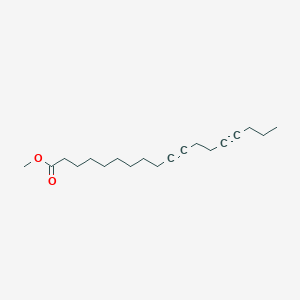

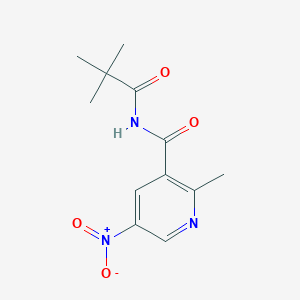
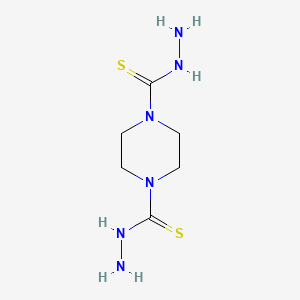
![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
